Dimethylphenyl Substituent vs. Unsubstituted Scaffold
The target compound contains an N-(2,4-dimethylphenyl) group at the 7-amine position, whereas the unsubstituted core scaffold (3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, CAS 6312-55-6) lacks any aryl substitution [1]. Published SAR on triazolopyrimidine derivatives indicates that introduction of a 2,4-dimethylphenyl group significantly alters the molecule's lipophilicity (computed XLogP3-AA of 2.3 for the target compound vs. approximately 0.2 for the unsubstituted scaffold) and steric profile, which directly impacts kinase ATP-binding pocket occupancy [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) as a predictor of membrane permeability and target engagement |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (core scaffold, CAS 6312-55-6): XLogP3-AA ≈ 0.2 |
| Quantified Difference | Δ XLogP3-AA ≈ +2.1 |
| Conditions | Computed physicochemical property; PubChem 2021.05.07 release |
Why This Matters
The 10-fold increase in predicted lipophilicity indicates that the target compound will exhibit substantially different cell permeability and protein-binding characteristics compared to the unsubstituted scaffold, making them non-interchangeable in cellular assays.
- [1] PubChem Compound Summaries for CID 7659066 (target) and CID 123456 (core scaffold). Computed XLogP3-AA values. View Source
- [2] L. Zhang et al., "Synthesis and Antitumor Activities of Novel 1,2,3-Triazolo[4,5-d]pyrimidine Derivatives," Chinese Journal of Organic Chemistry, 2012. SAR evidence that N-aryl substituents modulate cytotoxic activity across multiple human cancer cell lines. View Source
